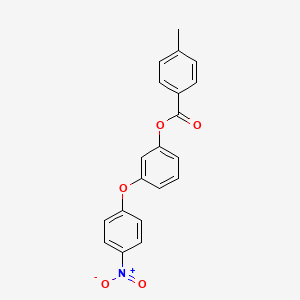![molecular formula C19H20Cl3N3O4S B4973628 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)
2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPTP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a neurotoxin to induce Parkinson's disease in animal models. This has allowed researchers to study the disease progression and potential treatments for Parkinson's disease. MPTP has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and multiple sclerosis.
Mecanismo De Acción
MPTP acts as a prodrug that is converted into its active form, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B). MPP+ then enters dopaminergic neurons and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease symptoms in animal models, including tremors, rigidity, and bradykinesia. It has also been shown to cause mitochondrial dysfunction and oxidative stress in dopaminergic neurons, leading to cell death. Additionally, MPTP has been shown to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its effects on neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for laboratory experiments, including its ability to induce Parkinson's disease symptoms in animal models and its potential as a therapeutic agent for various neurological disorders. However, MPTP also has limitations, including its toxicity and potential for off-target effects. Careful consideration must be taken when using MPTP in laboratory experiments to ensure accurate and reliable results.
Direcciones Futuras
There are several future directions for research on MPTP, including its potential as a therapeutic agent for neurological disorders, its mechanism of action, and its effects on neurotransmitter levels. Additionally, researchers may explore alternative synthesis methods for MPTP to improve yield and purity. Further research is needed to fully understand the potential applications and limitations of MPTP in scientific research.
Conclusion:
In conclusion, 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide, or MPTP, is a chemical compound that has gained significant attention in scientific research. Its potential applications in neurological disorders, mechanism of action, biochemical and physiological effects, and future directions for research make it a promising area of study. Careful consideration must be taken when using MPTP in laboratory experiments to ensure accurate and reliable results. Further research is needed to fully understand the potential applications and limitations of MPTP in scientific research.
Métodos De Síntesis
The synthesis of MPTP involves the reaction between 2,4,5-trichlorophenylacetic acid and N-propylglycine methyl ester in the presence of thionyl chloride. The resulting product is then treated with methylsulfonyl chloride to form the final compound, 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide. This synthesis method has been optimized to produce high yields of pure MPTP for scientific research purposes.
Propiedades
IUPAC Name |
N-propyl-2-[[2-(2,4,5-trichloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3N3O4S/c1-3-8-23-19(27)12-6-4-5-7-16(12)24-18(26)11-25(30(2,28)29)17-10-14(21)13(20)9-15(17)22/h4-7,9-10H,3,8,11H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHVJTNAHKCULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)



![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)

